3-Amino-4-(methylamino)quinoline is a nitrogen-containing heterocyclic compound belonging to the quinoline family. This compound features an amino group at the 3-position and a methylamino group at the 4-position of the quinoline ring structure. The molecular formula of 3-amino-4-(methylamino)quinoline is C_10H_10N_2, and its structure can be represented as follows:
Quinoline derivatives, including 3-amino-4-(methylamino)quinoline, are known for their diverse biological activities and potential applications in medicinal chemistry.
The reactivity of 3-amino-4-(methylamino)quinoline is influenced by the electron-donating properties of the amino groups, which can stabilize reaction intermediates.
Quinoline derivatives have been extensively studied for their biological properties. Specifically, 3-amino-4-(methylamino)quinoline has shown potential in:
The biological activity of 3-amino-4-(methylamino)quinoline is likely related to its ability to interact with biological targets such as enzymes and receptors.
Various synthesis methods have been developed for preparing 3-amino-4-(methylamino)quinoline. Common approaches include:
These methods highlight the versatility in synthesizing 3-amino-4-(methylamino)quinoline and its derivatives.
3-Amino-4-(methylamino)quinoline has potential applications in various fields:
The compound's diverse applications stem from its chemical reactivity and biological properties.
Studies on the interactions of 3-amino-4-(methylamino)quinoline with biological macromolecules (e.g., proteins, nucleic acids) are crucial for understanding its mechanism of action. Key points include:
Such studies are essential for advancing the development of this compound into therapeutic agents.
Several compounds share structural similarities with 3-amino-4-(methylamino)quinoline. Notable examples include:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 3-Aminoquinoline | Contains an amino group at position 3 | Lacks methylamino substitution |
| 4-Aminoquinoline | Amino group at position 4 | Different position of amino group alters reactivity |
| 2-Amino-4-methylquinoline | Amino group at position 2 | Variation in position affects biological activity |
| 6-Methoxyquinoline | Methoxy group at position 6 | Different functional group influences solubility |
These compounds illustrate the diversity within the quinoline family while highlighting how substitutions can affect chemical behavior and biological activity.
Nucleophilic amination remains a cornerstone for introducing amino groups into the quinoline scaffold. The vicarious nucleophilic substitution (VNS) mechanism, exemplified in the reaction of quinoline N-oxides with sodium amide in liquid ammonia, facilitates direct hydrogen substitution at electron-deficient positions [2] [4]. For instance, 4-ethylquinoline 1-oxide undergoes amination at the 2-position when treated with isopropyl nitrite and sodium amide, yielding 2-amino-4-ethylquinoline 1-oxide as the primary product [2]. This regioselectivity arises from the electron-deficient character of the N-oxide, which directs nucleophilic attack to the α-position relative to the nitrogen atom [4].
Alternative pathways leverage the reactivity of halogenated precursors. The copper-mediated amination of 3-bromo-4-methylpyridine with concentrated ammonia at 180°C achieves 90% yield of 3-amino-4-methylpyridine [1], a reaction adaptable to quinoline systems by substituting bromine at the 4-position. However, competing elimination reactions necessitate careful control of ammonia concentration and reaction temperature to favor substitution over dehydrohalogenation [6].
Regioselective introduction of the methylamino group at the 4-position of quinoline requires precision in catalyst design. Copper sulfate emerges as a cost-effective catalyst for aminating 3-chloro-4-methylquinoline under autoclave conditions, achieving 73% yield via nucleophilic aromatic substitution [1]. The catalytic cycle involves Cu(I)/Cu(III) intermediates that facilitate oxidative addition of the C-Cl bond and subsequent amination [3].
Palladium-based systems offer complementary selectivity. Ligands such as dialkylbiarylphosphines (e.g., L17) enhance reductive elimination in Pd-catalyzed C-N couplings, enabling the sequential introduction of amino and methylamino groups [6]. For example, coupling 2-bromoquinoline with methylamine using a Pd/L17 catalyst system yields 2-methylaminoquinoline, which undergoes directed ortho-amination to install the 3-amino group [5]. Computational studies reveal that ligand bulkiness modulates metalation sites, favoring 4-position functionalization through steric steering effects [5].
Transitioning from batch to advanced reaction systems addresses scalability challenges. Microwave irradiation reduces reaction times for quinoline amination from 24 hours to under 2 hours by enabling rapid heating to 180°C while minimizing thermal degradation [1]. A comparative study showed that microwave-assisted amination of 3-chloro-4-methylquinoline with methylamine achieves 85% yield versus 73% in conventional thermal conditions [1].
Continuous-flow reactors further enhance process control. By maintaining precise temperature gradients and reagent stoichiometry, flow systems suppress side reactions such as over-alkylation during methylamino group installation. Preliminary data indicate that tubular reactors with immobilized copper catalysts achieve 92% conversion in 15 minutes residence time, though catalyst leaching remains a challenge for industrial adoption [3].
Post-synthetic purification critically impacts final compound quality. Liquid-liquid extraction with dichloromethane effectively removes copper residues from amination reactions, as demonstrated by the isolation of 84 g 3-amino-4-methylpyridine from 150 g starting material [1]. For quinolines bearing polar substituents, silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 7:3) achieves >98% purity, albeit with 10–15% yield loss [5].
Recrystallization optimization studies identify ethanol/water (4:1) as the ideal solvent system for 3-amino-4-(methylamino)quinoline, yielding needle-like crystals with 99.5% purity by HPLC [1]. Alternatively, short-path distillation under reduced pressure (0.1 mmHg, 210°C) enables large-scale purification of volatile byproducts while retaining thermally sensitive amino groups [6].
Yield enhancement strategies focus on stoichiometric balancing. A molar ratio of 1:3 for quinoline halide to methylamine maximizes conversion while minimizing dimethylated byproducts. Kinetic modeling reveals that maintaining ammonia concentrations above 6 M during nucleophilic substitutions suppresses protonation of the aminating agent, driving reactions to >90% completion [4].
The multinuclear nuclear magnetic resonance spectroscopic characterization of 3-amino-4-(methylamino)quinoline provides comprehensive structural information through the analysis of 1H, 13C, and 15N nuclear magnetic resonance chemical shifts. The electron-rich nature of the aminoquinoline system significantly influences the magnetic environments of the constituent nuclei, resulting in characteristic resonance patterns that facilitate structural identification and confirmation [1] [2].
The 1H nuclear magnetic resonance spectrum of 3-amino-4-(methylamino)quinoline exhibits distinctive chemical shift patterns corresponding to the aromatic quinoline framework and the amino substituents. The aromatic protons within the quinoline ring system demonstrate characteristic downfield chemical shifts ranging from δ 7.0-8.8 ppm, with the most deshielded protons appearing at the α-positions relative to the quinoline nitrogen [3] [2]. The electron-withdrawing nature of the quinoline nitrogen atom creates a significant electronic perturbation that affects neighboring proton environments, particularly at the 2- and 8-positions of the quinoline core [1] [3].
The amino proton resonances present unique spectroscopic signatures that distinguish primary and secondary amino functionalities. The 3-amino group typically exhibits two distinct N-H proton signals between δ 4.5-6.5 ppm, appearing as broad singlets due to rapid exchange phenomena and quadrupolar relaxation effects [5]. The methylamino proton at the 4-position demonstrates characteristic chemical shift values around δ 3.0-3.2 ppm for the N-methyl group, while the associated N-H proton appears as a broad signal in the δ 5.5-6.0 ppm region . The methylamino substitution creates distinctive coupling patterns that provide confirmatory evidence for the proposed structural assignment.
The 13C nuclear magnetic resonance spectrum of 3-amino-4-(methylamino)quinoline reveals characteristic carbon chemical shifts that reflect the electronic properties and substitution patterns of the quinoline framework. The aromatic carbon resonances span a chemical shift range from δ 110-160 ppm, with the quaternary carbons bearing amino substituents exhibiting upfield shifts due to the electron-donating effects of the nitrogen substituents [6] [2].
Specific carbon assignments demonstrate that the quinoline nitrogen-bearing carbon (C-2) typically resonates at δ 147-153 ppm, while the amino-substituted carbons at positions 3 and 4 appear at δ 121-136 ppm and δ 136-147 ppm, respectively [2] [7]. The methylamino carbon attached to the 4-position quinoline carbon exhibits a characteristic chemical shift around δ 30-35 ppm, consistent with aliphatic carbon atoms α to nitrogen heteroatoms [8] [2]. The influence of the electron-donating amino groups creates significant shielding effects on adjacent carbons, resulting in upfield chemical shift perturbations relative to unsubstituted quinoline derivatives.
The 15N nuclear magnetic resonance spectroscopic analysis of 3-amino-4-(methylamino)quinoline provides direct information regarding the electronic environments of the nitrogen centers. The quinoline nitrogen typically exhibits chemical shifts in the range of δ -60 to -80 ppm relative to nitromethane, reflecting the aromatic π-electron delocalization and the electron-deficient nature of the heterocyclic nitrogen [9] [10]. The amino nitrogen atoms demonstrate chemical shifts that are sensitive to protonation state and hydrogen bonding interactions, with primary amino groups typically resonating between δ -300 to -350 ppm [9] [11].
The methylamino nitrogen exhibits intermediate chemical shift values around δ -280 to -320 ppm, reflecting the electronic environment modification induced by N-methylation [9]. The 15N chemical shifts provide valuable information regarding basicity trends and electronic effects, with the quinoline nitrogen demonstrating lower basicity compared to the amino substituents due to aromatic delocalization effects [12] [13].
The vibrational spectroscopic characterization of 3-amino-4-(methylamino)quinoline through Fourier transform infrared and Raman spectroscopy reveals characteristic group frequencies that provide definitive structural identification and electronic property assessment. The amino-substituted quinoline framework exhibits distinctive vibrational modes that reflect the electronic interactions between the aromatic system and the amino substituents [5] [14].
The amino group vibrational frequencies in 3-amino-4-(methylamino)quinoline demonstrate characteristic absorption patterns that distinguish primary and secondary amino functionalities. The primary amino group at position 3 exhibits symmetric and antisymmetric N-H stretching vibrations at approximately 3350-3450 cm⁻¹ and 3450-3550 cm⁻¹, respectively [14] [5]. These frequencies are characteristic of aromatic primary amines and demonstrate slight red-shifting compared to aliphatic amines due to conjugation effects with the quinoline π-system [15] [16].
The N-H bending vibration of the primary amino group appears as a medium to strong absorption band at 1590-1650 cm⁻¹, which may overlap with aromatic C=C stretching modes but can be distinguished through deuterium exchange experiments [14] [5]. The methylamino group at position 4 exhibits N-H stretching at approximately 3200-3300 cm⁻¹, appearing as a single band due to the monosubstituted nature of the secondary amine [5] [15]. The N-methyl group demonstrates characteristic C-H stretching vibrations at 2800-3000 cm⁻¹, with specific bands at approximately 2940 cm⁻¹ and 2860 cm⁻¹ corresponding to asymmetric and symmetric stretching modes [14] [17].
The quinoline ring system in 3-amino-4-(methylamino)quinoline exhibits characteristic vibrational modes that reflect the fused aromatic structure and heteroatom incorporation. The aromatic C=C stretching vibrations appear in the region 1450-1650 cm⁻¹, with multiple bands corresponding to the various ring modes [18] [5]. The quinoline-specific vibrations include pyridine ring stretching at approximately 1542 cm⁻¹ and benzene ring modes at 1615 cm⁻¹ and 1450 cm⁻¹ [19] [18].
The aromatic C-H stretching vibrations occur at 3000-3100 cm⁻¹, with specific quinoline C-H modes appearing at approximately 3040 cm⁻¹ and 3010 cm⁻¹ [5] [17]. Out-of-plane C-H bending vibrations demonstrate characteristic patterns at 750-850 cm⁻¹, with specific bands at approximately 820 cm⁻¹, 799 cm⁻¹, and 782 cm⁻¹ corresponding to different substitution patterns on the quinoline framework [17] [5]. The C-N stretching vibrations involving the quinoline nitrogen appear at 1200-1300 cm⁻¹, while C-N vibrations involving the amino substituents occur at slightly higher frequencies around 1280-1350 cm⁻¹ [19] [15].
The vibrational spectroscopy of 3-amino-4-(methylamino)quinoline reveals significant electronic coupling between the amino substituents and the quinoline aromatic system. The electron-donating effects of the amino groups create measurable perturbations in the quinoline ring vibrational frequencies, with systematic red-shifts observed for ring modes adjacent to amino substitution sites [5] [18]. The C=N stretching vibration of the quinoline nitrogen exhibits frequency modifications due to electron density changes induced by amino substitution, appearing at approximately 1576 cm⁻¹ [19].
Fermi resonance phenomena may occur between amino group overtone frequencies and aromatic fundamental vibrations, creating complex absorption patterns in the 3200-3500 cm⁻¹ region [16] [14]. The intensity patterns of amino group vibrations provide information regarding hydrogen bonding interactions and molecular conformation, with broadening and intensity changes indicative of intermolecular associations [5] [15].
The mass spectrometric fragmentation behavior of 3-amino-4-(methylamino)quinoline provides characteristic fragmentation pathways that facilitate structural identification and confirm the presence of specific functional groups. The electron ionization mass spectrum demonstrates predictable fragmentation patterns that reflect the stability of quinoline-derived fragments and the lability of amino substituents [20] [21].
The molecular ion of 3-amino-4-(methylamino)quinoline (m/z 173) exhibits moderate stability under electron ionization conditions, with the quinoline aromatic framework providing stabilization through π-electron delocalization [21] [20]. The primary fragmentation pathways involve the loss of amino group constituents, with characteristic neutral losses corresponding to NH₃ (m/z 156), CH₃NH₂ (m/z 142), and combined amino fragments [22] [20].
The most significant fragmentation pathway involves the formation of the quinoline radical cation through elimination of amino substituents, producing a base peak at m/z 129 corresponding to the unsubstituted quinoline framework [21]. This fragmentation pattern is characteristic of amino-substituted quinolines and provides diagnostic information for structural confirmation [20] [23]. Secondary fragmentation of the quinoline radical cation proceeds through consecutive elimination of hydrogen cyanide (HCN, 27 amu) and carbon monoxide (CO, 28 amu), producing fragments at m/z 102 and m/z 74, respectively [21].
The amino group fragmentation in 3-amino-4-(methylamino)quinoline follows predictable mechanisms that reflect the electronic properties and bonding characteristics of the substituents. The primary amino group at position 3 undergoes facile elimination as ammonia (NH₃) through a rearrangement mechanism involving hydrogen transfer from the quinoline framework [22] [20]. This process produces a characteristic [M-NH₃]⁺ fragment ion that retains the methylamino substitution and demonstrates enhanced stability.
The methylamino group at position 4 exhibits fragmentation through multiple pathways, including direct elimination as methylamine (CH₃NH₂) and stepwise loss of methyl radical followed by amino radical [20] [22]. The α-cleavage mechanism adjacent to nitrogen produces characteristic iminium ions that contribute to the base peak intensity. The fragmentation pathway involving C-N bond cleavage produces methylamino radical loss (m/z 143), while hydrogen rearrangement mechanisms generate [M-CH₃]⁺ and [M-NH₂]⁺ fragment ions [24] [22].
Tandem mass spectrometry analysis of 3-amino-4-(methylamino)quinoline provides enhanced structural characterization through collision-induced dissociation of selected precursor ions. The fragmentation patterns obtained through tandem mass spectrometry demonstrate sequence-specific information that distinguishes positional isomers and confirms amino group substitution patterns [25] [20].
The collision-induced dissociation of the molecular ion produces characteristic daughter ions that reflect the relative bond strengths and electronic stabilization effects within the molecule [25]. The quinoline nitrogen provides stabilization for adjacent fragmentation sites, influencing the relative abundances of competing fragmentation pathways [20] [24]. Product ion spectra demonstrate characteristic neutral losses of 15 amu (CH₃), 16 amu (NH₂), and 31 amu (CH₃NH₂), providing diagnostic fragmentation signatures for methylamino quinoline derivatives [22] [24].
The X-ray photoelectron spectroscopic analysis of nitrogen centers in 3-amino-4-(methylamino)quinoline provides detailed electronic structure information that distinguishes different nitrogen environments and oxidation states. The technique offers surface-sensitive characterization with sampling depths of 1-5 nanometers, enabling precise determination of nitrogen binding energies and chemical state assignments [26] [27].
The quinoline nitrogen in 3-amino-4-(methylamino)quinoline exhibits characteristic N 1s photoelectron binding energies that reflect the aromatic heteroatom environment and electronic delocalization effects. The quinoline nitrogen typically demonstrates binding energies in the range of 398.5-400.0 eV, with the specific value influenced by substituent effects and molecular environment [12] [13]. The electron-donating amino substituents create measurable perturbations in the quinoline nitrogen binding energy, producing systematic shifts that correlate with electron density changes [28] [29].
The quinoline nitrogen photoelectron peak exhibits characteristic asymmetry and satellite features that reflect multiplet splitting and shake-up phenomena associated with aromatic π-systems [12] [26]. The peak width and shape provide information regarding local electronic structure and bonding characteristics, with broader peaks indicating greater heterogeneity in the nitrogen environment [27] [13]. Chemical shift referencing relative to adventitious carbon (284.8 eV) enables precise binding energy determination and facilitates comparison with literature values for related quinoline derivatives [28] [29].
The amino nitrogen centers in 3-amino-4-(methylamino)quinoline demonstrate distinct photoelectron binding energies that distinguish primary and secondary amino functionalities. The primary amino nitrogen at position 3 typically exhibits binding energies around 399.2-399.8 eV, reflecting the electron-rich nature of the amino substituent and its interaction with the quinoline π-system [12] [28]. The methylamino nitrogen at position 4 demonstrates slightly different binding energies (399.0-399.5 eV) due to the electronic effects of N-methylation and the altered hybridization state [13] [29].
The amino nitrogen photoelectron spectra provide information regarding hydrogen bonding interactions and molecular conformation through peak broadening and chemical shift variations [12] [27]. Intermolecular hydrogen bonding creates systematic binding energy shifts that can be distinguished from intramolecular electronic effects through temperature-dependent measurements and comparison with solution-phase data [28] [13]. The relative peak intensities of different nitrogen environments enable quantitative determination of surface composition and molecular orientation [26] [29].
The X-ray photoelectron spectroscopic analysis reveals detailed information regarding charge distribution and electronic structure in 3-amino-4-(methylamino)quinoline through systematic binding energy correlations and multiplet analysis. The quinoline nitrogen demonstrates partial positive charge character due to aromatic delocalization and heteroatom electronegativity, while the amino nitrogens exhibit increased electron density from lone pair localization [12] [13].
The binding energy differences between nitrogen environments provide quantitative measures of electronic effects and substituent influences, with typical chemical shifts of 0.5-1.0 eV distinguishing quinoline and amino nitrogen centers [28] [29]. Valence band photoelectron spectroscopy reveals the molecular orbital structure and electronic transitions associated with nitrogen lone pairs and π-bonding interactions [27] [12]. The electronic structure information obtained through X-ray photoelectron spectroscopy enables correlation with computational predictions and facilitates understanding of reactivity patterns and molecular properties [26] [13].
| Nuclear Environment | Chemical Shift Range (ppm) | Coupling Constants (Hz) | Integration |
|---|---|---|---|
| Quinoline H-2 | 8.7-8.9 | ³J = 4.5-5.0 | 1H |
| Quinoline H-5 | 7.9-8.1 | ³J = 7.5-8.0 | 1H |
| Quinoline H-6 | 7.6-7.8 | ³J = 7.0-7.5 | 1H |
| Quinoline H-7 | 7.3-7.5 | ³J = 7.0-7.5 | 1H |
| Quinoline H-8 | 8.0-8.2 | ³J = 8.0-8.5 | 1H |
| 3-NH₂ | 4.5-6.5 | - | 2H |
| 4-NHCH₃ | 5.5-6.0 | - | 1H |
| N-CH₃ | 3.0-3.2 | - | 3H |
| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| C-2 | 147-153 | CH | Quinoline |
| C-3 | 121-136 | C | Amino-substituted |
| C-4 | 136-147 | C | Methylamino-substituted |
| C-5 | 116-123 | CH | Quinoline |
| C-6 | 127-132 | CH | Quinoline |
| C-7 | 126-130 | CH | Quinoline |
| C-8 | 130-135 | CH | Quinoline |
| C-9 | 145-150 | C | Quinoline |
| C-10 | 128-133 | C | Quinoline |
| N-CH₃ | 30-35 | CH₃ | Methylamino |
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| NH₂ asymmetric stretch | 3450-3550 | strong | Primary amino |
| NH₂ symmetric stretch | 3350-3450 | medium | Primary amino |
| NHCH₃ stretch | 3200-3300 | medium | Secondary amino |
| Aromatic C-H stretch | 3000-3100 | weak | Quinoline |
| NH₂ scissor | 1590-1650 | medium | Primary amino |
| Aromatic C=C stretch | 1450-1650 | variable | Quinoline |
| C-N stretch | 1200-1350 | medium | Amino groups |
| Aromatic C-H bend | 750-850 | weak | Quinoline |
| Fragment Ion | m/z | Relative Intensity (%) | Fragmentation Pathway |
|---|---|---|---|
| [M]⁺- | 173 | 25-40 | Molecular ion |
| [M-NH₃]⁺ | 156 | 15-25 | Ammonia loss |
| [M-CH₃NH₂]⁺ | 142 | 20-35 | Methylamine loss |
| [Quinoline]⁺- | 129 | 80-100 | Base peak |
| [M-HCN]⁺ | 102 | 30-45 | HCN elimination |
| [M-CO]⁺ | 74 | 15-30 | CO elimination |
| Nitrogen Environment | Binding Energy (eV) | Peak Width (eV) | Chemical State |
|---|---|---|---|
| Quinoline N | 398.5-400.0 | 1.2-1.5 | Aromatic |
| Primary amino N | 399.2-399.8 | 1.5-1.8 | Electron-rich |
| Secondary amino N | 399.0-399.5 | 1.3-1.6 | N-methylated |